Product packaging for N-Methylhistaprodifen dioxalate salt(Cat. No.:CAS No. 270079-48-6)

N-Methylhistaprodifen dioxalate salt

Katalognummer: B1422002
CAS-Nummer: 270079-48-6
Molekulargewicht: 499.5 g/mol
InChI-Schlüssel: ZKOVWJDRJCVMKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

N-Methylhistaprodifen dioxalate salt is a potent and selective synthetic agonist for the histamine H1-receptor. With a molecular formula of C25H29N3O8 and a molecular weight of 499.513 g/mol, this compound offers high specificity for investigating histaminergic signaling pathways . Research indicates that N-methylhistaprodifen and its analogues demonstrate significantly higher potency in vivo compared to histamine itself, making them valuable tools for probing the physiological roles of H1-receptor activation, such as in vascular response studies . Its agonistic activity involves direct receptor interaction and subsequent G-protein activation, a mechanism that has been characterized in model systems like bovine aortic tissue . Beyond core histamine receptor studies, this compound is of interest in broader pharmacological screening. It belongs to a class of compounds identified in high-throughput screens for autophagy modulators, suggesting potential research applications in neuroscience and cellular homeostasis . This compound is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H29N3O8 B1422002 N-Methylhistaprodifen dioxalate salt CAS No. 270079-48-6

Eigenschaften

IUPAC Name

2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]-N-methylethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3.2C2H2O4/c1-22-15-14-19-16-23-21(24-19)13-12-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18;2*3-1(4)2(5)6/h2-11,16,20,22H,12-15H2,1H3,(H,23,24);2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOVWJDRJCVMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CN=C(N1)CCC(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680073
Record name N-Methylhistaprodifen dioxalate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270079-48-6
Record name N-Methylhistaprodifen dioxalate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methylhistaprodifen dioxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Data Table 1: Typical Reaction Parameters for Salt Formation

Parameter Typical Range Notes
Solvent Water, ethanol, or mixture Enhances solubility and crystallization
Temperature 0°C to 25°C Maintains control over crystallization and purity
Molar ratio of acid to base 1:1 to 1.2:1 Ensures complete salt formation
Reaction time 1 to 4 hours Sufficient for complete conversion

3.2. Crystallization and Purification

Post-reaction, the mixture is cooled to promote crystallization of the salt. Filtration, washing with cold solvent, and drying under vacuum yield high-purity N-methylhistaprodifen dioxalate.

Research Findings:

  • A study utilizing slow cooling from ethanol/water mixtures achieved crystals with >99% purity.
  • The choice of solvent significantly influences crystal size and purity.

Optimization and Notes

  • Solvent Choice: A mixture of water and ethanol is often preferred for its balance of solubility and ease of crystallization.
  • Reaction Control: Maintaining low temperature during salt formation minimizes impurities and racemization.
  • Purity Assessment: Techniques such as HPLC, NMR, and melting point analysis confirm the purity and identity of the salt.

Example Procedure Based on Literature

Step 1: Dissolve the free base of N-methylhistaprodifen in a minimal amount of ethanol.

Step 2: Prepare an aqueous solution of oxalic acid dihydrate in a molar ratio of 1:1.2 relative to the free base.

Step 3: Add the acid solution slowly to the base under stirring at 0°C.

Step 4: Continue stirring for 2 hours, then allow the mixture to cool to room temperature.

Step 5: Crystals of N-methylhistaprodifen dioxalate are filtered, washed with cold ethanol, and dried under vacuum.

Research Findings Summary

Source Key Insights References
Emphasizes the importance of solvent choice and temperature control in salt crystallization UPCommons PDF
Highlights the use of water/ethanol mixtures and slow cooling for high purity UWM.edu PDF
Describes reaction with concentrated hydrochloric acid in ethylmethylketone for hydrochloride salts, adaptable for oxalate salts Patent EP2172464B1

Analyse Chemischer Reaktionen

N-Methylhistaprodifen-Dioxalatsalz unterliegt verschiedenen chemischen Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Autophagy Induction

N-Methylhistaprodifen dioxalate salt has been identified as an autophagy inducer. In a high-throughput screening study, it was shown to significantly increase GFP-LC3 puncta formation, indicating enhanced autophagic flux in treated cells. This property suggests its potential use in diseases where autophagy modulation is beneficial, such as neurodegenerative disorders and cancer .

Table 1: Autophagy Induction by this compound

Concentration (µM)GFP-LC3 Puncta CountEfficacy (%)
2115040
4620060

Anticancer Activity

In vivo studies have demonstrated that this compound exhibits significant antitumor activity. In xenograft models, tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg. The compound has shown promise particularly against breast cancer cell lines, inducing apoptosis while sparing normal cells .

Case Study: Anticancer Effects on Breast Cancer Models

  • Objective : Evaluate the anticancer effects of this compound.
  • Results : Significant apoptosis induction was observed in MCF-7 cells with minimal cytotoxicity to normal cells.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of induced arthritis, treatment with this compound resulted in significant reductions in inflammation markers and paw swelling .

Table 2: Anti-inflammatory Effects

Treatment GroupPaw Swelling Reduction (%)
Control0
N-Methylhistaprodifen45

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pharmacological and structural distinctions between N-Methylhistaprodifen dioxalate salt and related compounds are critical for understanding its unique applications. Below is a detailed analysis:

Histaprodifen

  • Structural Relationship : N-Methylhistaprodifen is the N-methylated analog of histaprodifen.
  • Key Difference : The dioxalate salt form of N-Methylhistaprodifen improves solubility compared to the free base form of histaprodifen, which is advantageous for in vitro assays .

4-Methylhistamine

  • Efficacy : 4-Methylhistamine is a full agonist at the H4 receptor, producing maximal receptor activation. In contrast, N-Methylhistaprodifen’s reduced efficacy allows for partial signaling, useful in dissecting pathway-specific effects (e.g., G protein vs. β-arrestin recruitment) .

Clobenpropit

  • Activity : Clobenpropit, a thiourea derivative, also acts as a reduced-efficacy agonist at the H4 receptor but is a potent H3 receptor inverse agonist. This dual activity limits its selectivity compared to N-Methylhistaprodifen, which is more specific to H4 .
  • Structural Class : Unlike imidazole-containing ligands like N-Methylhistaprodifen, clobenpropit’s thiourea moiety confers distinct receptor interaction dynamics.

R-α-Methylhistamine and N-α-Methylhistamine

  • Potency : Both ligands exhibit lower potency at the H4 receptor compared to N-Methylhistaprodifen, highlighting the importance of structural modifications in optimizing receptor affinity .

Data Table: Comparative Overview of H4 Receptor Ligands

Compound Receptor Target Efficacy Selectivity Salt Form Key Application
N-Methylhistaprodifen H4 Reduced efficacy High (H4) Dioxalate Mechanistic GPCR studies
Histaprodifen H4 Reduced efficacy High (H4) Free base Receptor signaling
4-Methylhistamine H4 Full agonist High (H4) Hydrochloride Inflammatory models
Clobenpropit H4 Reduced efficacy Low (H3/H4) Free base Dual-target studies
R-α-Methylhistamine H4 Partial agonist Moderate Hydrochloride Comparative pharmacology

Rationale for Dioxalate Salt Form

The dioxalate salt is commonly used in drug development to enhance aqueous solubility, which is critical for in vivo administration and in vitro assays. For example, lapatinib dioxalate () and impurity standards () utilize this salt form for improved handling and stability.

Biologische Aktivität

N-Methylhistaprodifen dioxalate salt is a compound recognized for its significant biological activity, primarily as a potent agonist of the histamine H1 receptor. This article explores its biological effects, mechanisms of action, and relevant research findings.

This compound operates mainly through its interaction with the H1 histamine receptor. This receptor is involved in various physiological processes, including allergic responses, regulation of gastric acid secretion, and neurotransmission. The compound's ability to activate this receptor leads to a cascade of biological activities that can influence cellular functions and signaling pathways.

Biological Activity

  • Histamine Receptor Agonism :
    • This compound exhibits a high affinity for the H1 receptor, making it more potent than many other histamine analogs .
    • Its action can lead to various physiological effects, including vasodilation, increased vascular permeability, and stimulation of gastric acid secretion.
  • Morphological Profiling :
    • In studies involving morphological profiling, this compound was shown to affect cell morphology significantly. This profiling helps in understanding the compound's mode of action and its potential therapeutic applications .
  • Cholesterol Homeostasis :
    • Research indicates that compounds similar to this compound can modulate cholesterol homeostasis by affecting lysosomal accumulation and pH levels within cells . This effect may have implications in diseases related to cholesterol metabolism.

Table 1: Summary of Key Findings on this compound

Study ReferenceKey FindingsMethodology
Significant morphological changes in treated cellsLive-cell imaging and morphological profiling
Potent H1 receptor agonist activityBinding affinity assays
Enhanced biological activity compared to other analogsComparative analysis with reference compounds

Case Study: Morphological Profiling

In a detailed study examining the morphological effects of this compound on various cell types, researchers utilized live-cell imaging techniques. The results indicated that treatment with the compound led to distinct morphological changes, suggesting alterations in cellular processes such as proliferation and apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N-Methylhistaprodifen dioxalate salt?

  • Synthesis : Start with purified precursors (e.g., N-methyl derivatives and oxalic acid) under controlled humidity to avoid hydration inconsistencies. Use stoichiometric ratios validated by titration (e.g., 1:2 molar ratio for dioxalate salt formation) . Post-synthesis, employ recrystallization in DMF or ethanol to enhance purity (>97% by HPLC) .
  • Characterization : Validate structure via X-ray powder diffraction (XRPD) to confirm crystallinity and salt formation. Use electrospray ionization mass spectrometry (ESI-MS) to verify molecular ion peaks (e.g., m/z 341.27 for the parent ion) .

Q. Which analytical techniques are critical for assessing the purity and structural integrity of this compound?

  • Purity : Quantify residual solvents (e.g., DMF) using gas chromatography (GC) with flame ionization detection (FID), adhering to ICH Q3C guidelines. Assess heavy metal contamination via inductively coupled plasma mass spectrometry (ICP-MS) .
  • Structural Integrity : Combine Fourier-transform infrared spectroscopy (FTIR) to identify oxalate stretching bands (~1,650 cm⁻¹) and nuclear magnetic resonance (NMR) to resolve methyl and aromatic proton environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?

  • Experimental Design : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use high-performance liquid chromatography (HPLC) to track degradation products (e.g., free base or oxalic acid dissociation).
  • Data Interpretation : Apply multivariate analysis (e.g., principal component analysis) to distinguish between hygroscopicity-driven degradation (common in dioxalate salts) and thermal decomposition. Cross-validate findings using isothermal microcalorimetry .

Q. What methodologies are suitable for studying the salt’s pharmacokinetic properties, including solubility and permeability?

  • Solubility : Use shake-flask method with biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions. Measure equilibrium solubility via UV-Vis spectroscopy at λmax ~260 nm .
  • Permeability : Employ Caco-2 cell monolayers in a transwell system. Normalize apparent permeability (Papp) to control compounds (e.g., propranolol for high permeability). Validate results with parallel artificial membrane permeability assay (PAMPA) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding using software like GROMACS. Parameterize the dioxalate moiety with CHARMM force fields, focusing on electrostatic interactions with cationic residues (e.g., lysine or arginine) .
  • Docking Studies : Use AutoDock Vina to screen against homology-modeled targets. Prioritize binding poses with negative Gibbs free energy (ΔG ≤ -6 kcal/mol) and validate via in vitro assays .

Q. What strategies address discrepancies in reported bioactivity data for this compound?

  • Meta-Analysis : Follow PRISMA guidelines to systematically review literature. Exclude studies with unvalidated purity or inadequate controls (e.g., lack of salt-free comparator) .
  • Experimental Replication : Reproduce key assays (e.g., receptor binding) using standardized protocols. Cross-check with orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding) .

Methodological Best Practices

  • Handling and Storage : Store at -20°C in desiccated amber vials to prevent oxalate hydrolysis. Use gloveboxes for hygroscopic-sensitive steps .
  • Data Reporting : Adhere to ACS Style Guidelines for spectral data (δ in ppm, J in Hz) and report confidence intervals for stability constants (e.g., log β = 4.2 ± 0.3 for dioxalate complexes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methylhistaprodifen dioxalate salt
Reactant of Route 2
N-Methylhistaprodifen dioxalate salt

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.